Product packaging for RA-V(Cat. No.:CAS No. 64725-24-2)

RA-V

Cat. No.: B1200550
CAS No.: 64725-24-2
M. Wt: 756.8 g/mol
InChI Key: VXVGFMUNENQGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxybouvardin (CAS 64725-24-2) is a cyclic hexapeptide originally isolated from Bouvardia ternifolia that demonstrates significant antitumor activity in scientific research . Recent studies highlight its potential for investigating treatment strategies for chemotherapy-resistant cancers. In models of non-small cell lung cancer (NSCLC), Deoxybouvardin acts as a multi-kinase inhibitor, directly targeting and suppressing the activity of key protein kinases including epidermal growth factor receptor (EGFR), mesenchymal–epithelial transition (MET), and AKT . This inhibition is particularly effective in suppressing the growth of gefitinib-resistant cancer cells . A related glucosidic form, Deoxybouvardin glucoside, has also been shown to operate through this mechanism . In colorectal cancer (CRC) research, Deoxybouvardin suppresses cell growth by inducing reactive oxygen species (ROS) generation and activating the JNK and p38 MAPK signaling pathways, leading to cell cycle arrest at the G2/M phase and the induction of mitochondrial-mediated apoptosis . This activity has been observed in both oxaliplatin-sensitive and oxaliplatin-resistant CRC cells, suggesting its value as a tool for studying overcoming drug resistance . The molecular formula of Deoxybouvardin is C40H48N6O9, with a molecular weight of 756.86 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48N6O9 B1200550 RA-V CAS No. 64725-24-2

Properties

IUPAC Name

24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGFMUNENQGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983360
Record name 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64725-24-2
Record name Deoxybouvardin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery, Isolation, and Structural Elucidation of Deoxybouvardin

Historical Context of Natural Product Isolation from Bouvardia ternifolia and Rubia species

The discovery of deoxybouvardin is closely linked to the exploration of natural products from the plant family Rubiaceae. In 1977, Jolad et al. first isolated deoxybouvardin, along with its structurally related counterpart bouvardin (B1209253), from Bouvardia ternifolia (Rubiaceae), a shrub native to Mexico. google.commdpi.comchimia.chmdpi.com These compounds were identified as bicyclic hexapeptides. google.com

Following this initial discovery, similar cyclic peptides, collectively known as RA-series peptides (RAs), were subsequently isolated from various Rubia species, including Rubia akane and Rubia cordifolia, in the 1980s by Itokawa and co-workers. mdpi.comchimia.chkoreascience.kr Deoxybouvardin itself was found to be identical to RA-V, a compound isolated from Rubia philippinensis and Rubia akane. koreascience.krresearchgate.netjmb.or.kr The Rubia genus has a long history of medicinal use, particularly in traditional Chinese medicine, where roots of Rubia species have been employed for conditions like cancer, tuberculosis, and inflammation. jmb.or.krresearchgate.net

The Rubiaceae family is known for its diverse chemical substances, including iridoids, anthraquinones, indole (B1671886) alkaloids, terpenoids, and flavonoids. mdpi.com The isolation of cyclic hexapeptides like deoxybouvardin from these plants highlights their rich phytochemical profiles and therapeutic potential. mdpi.comchimia.chjmb.or.kr

Methodologies for Isolation and Purification from Natural Sources

The isolation and purification of deoxybouvardin from its natural sources, primarily Bouvardia ternifolia and Rubia species, typically involve a series of solvent extractions and chromatographic techniques. google.com

A common approach for isolating deoxybouvardin and bouvardin from Bouvardia ternifolia tissue involves serial solvent extraction. This method begins with methanol, followed by acetonitrile, and then dichloromethane. google.com The final extract is then subjected to precipitation with isopropyl ether, yielding a crude, isopropyl ether-insoluble precipitate containing both bouvardin and deoxybouvardin. google.com

Further purification and separation of deoxybouvardin from bouvardin and other impurities are achieved through chromatographic techniques. google.com For instance, the crude precipitate can be chromatographed over a silica (B1680970) gel column, eluted with solvent mixtures such as n-hexane–EtOAc and CHCl3–MeOH. google.comresearchgate.net Fractions are then combined based on thin-layer chromatography (TLC) similarities. google.com

More refined purification steps may include medium-pressure liquid chromatography (MPLC) using C18 cartridges and preparative high-performance liquid chromatography (HPLC) with C18 columns. researchgate.net For example, deoxybouvardin has been isolated from Rubia philippinensis by suspending an ethanol (B145695) extract in water, partitioning with dichloromethane, and then subjecting the dichloromethane-soluble fraction to silica gel vacuum liquid chromatography. researchgate.net Subsequent fractionation via MPLC and preparative HPLC using a gradient mobile phase of MeOH/H2O has successfully yielded pure deoxybouvardin. researchgate.net

Advanced Spectroscopic and Crystallographic Techniques for Deoxybouvardin Structure Elucidation

The precise chemical structure of deoxybouvardin, a complex bicyclic hexapeptide, has been elucidated using a combination of advanced spectroscopic and crystallographic techniques. These methods provide detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of organic compounds like deoxybouvardin. Both 1H NMR and 13C NMR spectroscopy are extensively used to identify the types and connectivity of hydrogen and carbon atoms within the molecule. mdpi.comresearchgate.netjmb.or.krexcli.de

NMR data for deoxybouvardin (in CDCl3 at 300 and 75 MHz) typically include characteristic chemical shifts and coupling constants that allow for the assignment of specific protons and carbons to their respective positions in the cyclic hexapeptide structure. researchgate.net For instance, the presence of various methyl groups, methoxy (B1213986) groups, and aromatic protons can be identified and correlated. researchgate.net

Table 1: Selected 1H and 13C NMR Spectroscopy Data for Deoxybouvardin (in CDCl3) researchgate.net

Position1H (δ, J in Hz)13C (δ)
β1.33 (d, J = 6.7 Hz)20.8
β1.27 (d, J = 6.8 Hz)16.5
α3.62 (dd, J = 9.8, 5.7 Hz)68.3
OMe3.79 (s)55.3
β1.05 (d, J = 6.5 Hz)18.5
α5.39 (d, J = 9.8 Hz)54.4
δa7.24 (d, J = 8.5 Hz)131.1
δb7.42 (d, J = 8.5 Hz)133.0
εb6.50 (d, J = 8.5 Hz)126.0
βa2.91 (d, J = 11.9 Hz)35.7
δa6.53 (d, J = 6.7 Hz)121.6

Note: This table presents a selection of NMR data as reported in the source. Full assignments would typically include all atoms.

Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of deoxybouvardin. Electrospray Ionization Mass Spectrometry (ESIMS) is commonly employed for this purpose. mdpi.comresearchgate.netjmb.or.kr

For deoxybouvardin, ESIMS data typically show a protonated molecular ion [M + H]+ at m/z 757.3, a sodium adduct [M + Na]+ at m/z 797.3, and a deprotonated molecular ion [M - H]- at m/z 755.2. mdpi.comresearchgate.net These values are consistent with the calculated molecular weight for the chemical formula C40H48N6O9. nih.govresearchgate.net High-resolution electrospray ionization mass spectrometry (HRESIMS) can further confirm the exact mass and elemental composition. mdpi.com

While direct X-ray diffraction analysis of deoxybouvardin itself is not widely detailed in the provided snippets, X-ray crystallography has been used for related cyclic peptides, such as bouvardin, and intermediates in the synthesis of deoxybouvardin. openrepository.comnih.gov X-ray diffraction provides definitive information about the three-dimensional structure, bond lengths, bond angles, and the absolute configuration of crystalline compounds. openrepository.comnih.gov The data from X-ray studies on related compounds or synthetic intermediates can indirectly support and validate the proposed structure of deoxybouvardin derived from NMR and MS. openrepository.comnih.gov For example, an X-ray study of a tripeptide intermediate in deoxybouvardin synthesis revealed a novel hydrogen bond and confirmed the configuration of the amino acids. openrepository.com

Stereochemical Assignment and Absolute Configuration Determination

The stereochemical assignment and determination of the absolute configuration are critical for understanding the biological activity and synthesis of complex natural products like deoxybouvardin. Deoxybouvardin is a bicyclic hexapeptide, meaning it contains multiple chiral centers. google.com

The absolute configuration of deoxybouvardin and related RA-series peptides has been established through a combination of spectroscopic analysis, chemical correlation, and total synthesis. nih.govresearchgate.netresearchgate.net For instance, the synthesis of dimeric RA-series peptides, which incorporate deoxybouvardin, has been used to confirm relative stereochemistry and establish absolute configuration. nih.govresearchgate.netresearchgate.net

Early studies on bouvardin, a closely related compound, assumed the absolute configuration based on its preparation from L-amino acids, with X-ray studies showing all three amino acids having the same configuration. openrepository.com This principle of chemical correlation and synthetic efforts has been extended to deoxybouvardin. nih.govnih.govcapes.gov.brcapes.gov.brjst.go.jp The conformation of these cyclic peptides, particularly the stereochemistry of the central cycloisodityrosine amide, plays a significant role in their biological activity. nih.govnih.gov

The synthesis of specific analogs and intermediates, followed by their evaluation and comparison with the natural product, has been instrumental in confirming the stereochemical assignments. nih.govnih.govcapes.gov.brcapes.gov.br For example, studies on the cycloisodityrosine subunit of deoxybouvardin have led to the reassignment of stereochemistry for prior intermediates, highlighting the complexity and precision required in these determinations. capes.gov.brjst.go.jp

Biosynthesis of Deoxybouvardin

Proposed Biosynthetic Pathway of Deoxybouvardin

The biosynthesis of deoxybouvardin is hypothesized to proceed via a non-ribosomal peptide synthetase (NRPS) machinery. NRPSs are large, multienzyme complexes that act as molecular assembly lines to produce a vast array of structurally diverse peptides, particularly in microorganisms and plants. nih.govnih.gov Unlike ribosomal protein synthesis, NRPSs are not template-dependent on mRNA and can incorporate non-proteinogenic amino acids, leading to a greater diversity of chemical structures.

The proposed pathway for deoxybouvardin likely involves the sequential activation and condensation of its constituent amino acid precursors. The specific amino acids that form the hexapeptide backbone are first selected and activated by adenylation (A) domains within the NRPS complex. These activated amino acids are then tethered to peptidyl carrier protein (PCP) domains, which shuttle the growing peptide chain between different catalytic domains of the synthetase. Condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. Finally, a thioesterase (TE) domain is typically responsible for the cyclization and release of the final cyclic hexapeptide product.

Table 1: Proposed Steps in the

StepDescriptionKey Domain Type
1. Amino Acid ActivationSpecific amino acid precursors are selected and activated to their corresponding aminoacyl-adenylates.Adenylation (A) Domain
2. ThiolationThe activated amino acids are transferred to the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) domains.Peptidyl Carrier Protein (PCP) Domain
3. Peptide Bond FormationCondensation (C) domains catalyze the formation of peptide bonds between the amino acids tethered to adjacent PCP domains.Condensation (C) Domain
4. Chain ElongationThe growing peptide chain is passed sequentially between modules of the NRPS.Multiple NRPS Modules
5. Cyclization and ReleaseA thioesterase (TE) domain catalyzes the intramolecular cyclization of the linear hexapeptide and releases the final deoxybouvardin molecule.Thioesterase (TE) Domain

Identification and Characterization of Key Biosynthetic Intermediates

The direct identification and characterization of biosynthetic intermediates in the deoxybouvardin pathway within Bouvardia ternifolia have not been extensively reported in the scientific literature. The transient nature and low abundance of these intermediates make their isolation and structural elucidation challenging. However, based on the proposed NRPS mechanism, the key intermediates would be the linear peptide fragments of increasing length, covalently attached to the PCP domains of the synthetase. These would range from a single amino acid to the full-length linear hexapeptide precursor immediately prior to cyclization.

Enzymology of Deoxybouvardin Biosynthesis

The enzymology of deoxybouvardin biosynthesis is centered around the putative non-ribosomal peptide synthetase (NRPS). While the specific enzymes from Bouvardia ternifolia have not been isolated and characterized, their functions can be inferred from homologous systems. The core catalytic domains of the NRPS—the adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains—work in a coordinated fashion. In addition to these core domains, other tailoring enzymes may be involved in modifying the amino acid precursors or the final cyclic peptide. The presence of specific functionalities in deoxybouvardin suggests the potential involvement of enzymes such as hydroxylases or methyltransferases.

Genetic Basis of Deoxybouvardin Production in Producer Organisms

The genetic basis for deoxybouvardin production in Bouvardia ternifolia is presumed to lie within a biosynthetic gene cluster (BGC). In many organisms, the genes encoding the enzymes for a specific natural product pathway are physically clustered together in the genome. rsc.org This co-localization facilitates the coordinated regulation of their expression. A BGC for deoxybouvardin would be expected to contain the gene(s) for the large NRPS enzyme(s), as well as genes for any necessary tailoring enzymes and transporter proteins. To date, the specific gene cluster responsible for deoxybouvardin biosynthesis in Bouvardia ternifolia has not been identified and sequenced.

Strategies for Biosynthetic Pathway Engineering and Optimization

Engineering the biosynthetic pathway of deoxybouvardin holds promise for increasing its production and for generating novel derivatives with improved pharmacological properties. scienceopen.comnih.gov General strategies for engineering NRPS pathways could be applied to deoxybouvardin, assuming the identification and cloning of its BGC. These strategies include:

Pathway Refactoring and Optimization: The entire biosynthetic gene cluster could be transferred to a more tractable heterologous host, such as yeast or E. coli, for easier manipulation and fermentation. scienceopen.com

Enzyme Engineering: The adenylation domains of the NRPS could be mutated to alter their substrate specificity, thereby incorporating different amino acids into the peptide backbone to create novel analogs.

Host Genome Engineering: The genome of the production host could be modified to increase the supply of precursor amino acids or to eliminate competing metabolic pathways, thus channeling more resources towards deoxybouvardin synthesis.

Table 2: Potential Engineering Strategies for Deoxybouvardin Biosynthesis

StrategyApproachDesired Outcome
Heterologous ExpressionTransfer of the deoxybouvardin BGC to a microbial host.Increased and more controlled production of deoxybouvardin.
A-Domain SwappingReplacing existing adenylation domains with those that recognize different amino acids.Generation of a library of novel deoxybouvardin analogs.
Precursor EngineeringOverexpression of genes involved in the synthesis of the constituent amino acids.Enhanced yield of deoxybouvardin.

While the specific details of deoxybouvardin's biosynthesis remain to be fully uncovered, the framework provided by our understanding of non-ribosomal peptide synthesis offers a clear path for future research. The identification and characterization of the deoxybouvardin biosynthetic gene cluster will be a critical step in unlocking the potential to engineer this potent antitumor agent.

Chemical Synthesis and Derivatization of Deoxybouvardin

Total Synthesis Strategies for Deoxybouvardin

The total synthesis of deoxybouvardin has been a significant challenge, driving the development of innovative synthetic strategies. The core of this challenge lies in the construction of the strained 14-membered macrocycle containing a diaryl ether linkage.

Retrosynthetic Analysis Approaches

The primary retrosynthetic disconnection for deoxybouvardin and its related family member, RA-VII, involves breaking the molecule down into two key building blocks: the L,L-cycloisodityrosine unit and a linear tetrapeptide side chain. tandfonline.com This "top-down" approach has proven to be the most successful strategy. tandfonline.com The main focus of synthetic efforts has therefore been the efficient construction of the complex 14-membered cycloisodityrosine core. tandfonline.com

Alternative strategies, such as a "bottom-up" approach involving the initial formation of the 18-membered macrocycle, have been explored but were less successful in achieving the final target molecules. tandfonline.com The retrosynthetic analysis highlights the diaryl ether bond and the peptide linkages as the key strategic bonds to be formed.

Key Methodologies and Synthetic Challenges

A pivotal breakthrough in the total synthesis of deoxybouvardin was the application of an intramolecular Ullmann reaction to form the crucial diaryl ether linkage within the 14-membered ring. acs.org This macrocyclization step is a significant synthetic hurdle due to the inherent strain of the ring system. tandfonline.com Another key methodology involves the thallium trinitrate-mediated oxidative coupling to form the 14-membered ring dienone system, which is a precursor to the cycloisodityrosine core. jst.go.jp

The synthesis of the cycloisodityrosine subunit itself presents considerable challenges, often requiring lengthy and elaborate procedures for the preparation of the necessary chiral tyrosine derivatives. tandfonline.com More recent advancements have focused on developing more facile and practical routes to this key subunit, for instance, through an intramolecular O-arylation of a phenol (B47542) with an aryl boronic acid, catalyzed by a copper reagent. tandfonline.com

Comparative Analysis of Different Synthetic Routes

Later approaches, such as that developed by Boger and his group, focused on improving the efficiency of the key macrocyclization step. acs.org Their use of the intramolecular Ullmann reaction represented a significant improvement over previous methods. acs.org

Table 1: Comparison of Key Synthetic Strategies for Deoxybouvardin

StrategyKey Reaction for MacrocyclizationStarting MaterialsAdvantagesDisadvantages
Itokawa et al. Thallium trinitrate-mediated oxidative couplingHalogenated tetraamidesFirst successful total synthesisUse of toxic thallium reagent, low yields
Boger et al. Intramolecular Ullmann reactionLinear peptide precursorsImproved efficiency of macrocyclizationStill a multi-step synthesis
Ghosh et al. Intramolecular O-arylation with aryl boronic acidL-tyrosineMore practical and shorter route to the coreFocuses on the core, not the full peptide

Semi-Synthesis and Late-Stage Functionalization Approaches

While total synthesis provides a means to construct deoxybouvardin from simple starting materials, semi-synthesis and late-stage functionalization (LSF) offer powerful alternative strategies for generating analogs. LSF, in particular, is a rapidly developing field that aims to introduce chemical modifications at a late stage in a synthetic sequence, avoiding the need for de novo synthesis of each new analog. nih.govscispace.com

This approach is highly valuable in medicinal chemistry for rapidly exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. scispace.com Technologies like photoredox catalysis and electrochemistry are enabling the regioselective functionalization of complex molecules, including those with multiple C-H bonds. spirochem.com While specific examples of LSF applied directly to deoxybouvardin are not extensively detailed in the provided search results, the principles of this strategy are highly relevant to the development of new deoxybouvardin-based therapeutic agents. rsc.org The ability to selectively modify the deoxybouvardin scaffold could lead to the discovery of analogs with improved potency, selectivity, or pharmacokinetic properties.

Design and Synthesis of Deoxybouvardin Analogs and Derivatives

The synthesis of analogs and derivatives of deoxybouvardin is crucial for understanding its structure-activity relationships and for developing new anticancer agents. nih.gov Efforts in this area have focused on modifying both the cycloisodityrosine core and the pendant tetrapeptide chain. google.comnih.gov

Rational Design Principles for Analog Generation

The rational design of deoxybouvardin analogs is guided by the goal of understanding the pharmacophore—the essential molecular features responsible for its biological activity. nih.govgoogleapis.com One key principle is the use of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties, to probe the importance of that group for activity. google.com

Another important design principle is conformational constraint. By synthesizing analogs with restricted conformations, researchers can investigate the biologically active conformation of the molecule. acs.org For example, analogs have been designed to study the importance of the cis or trans conformation of the amide bonds within the peptide backbone. nih.gov Computational methods are also increasingly being used to aid in the rational design of peptide-based drugs, helping to predict binding affinities and guide synthetic efforts. nih.gov

The synthesis of fluorinated analogs is another strategy employed, as the introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule. researchgate.net The design and synthesis of these carefully modified analogs provide valuable insights into the molecular interactions that govern the anticancer activity of deoxybouvardin and its derivatives. researchgate.net

Synthetic Methods for Analog Libraries

The generation of deoxybouvardin analog libraries is crucial for structure-activity relationship (SAR) studies, aiming to identify the key structural components responsible for its biological effects and to develop derivatives with improved properties. These methods range from the synthesis of core subunits to the application of combinatorial techniques.

A primary focus of analog synthesis has been the 14-membered cycloisodityrosine ring, which is the core pharmacophore of deoxybouvardin and related compounds like RA-VII. nih.govnih.gov Studies have shown that while the cycloisodityrosine unit is essential, its cytotoxic activity is significantly potentiated by the attached 18-membered ring tetrapeptide. nih.gov Therefore, library synthesis efforts often target modifications in both the cycloisodityrosine core and the larger peptide cycle.

Early approaches to the cycloisodityrosine structure involved intramolecular cyclization strategies. One method employed an Ullmann reaction of a protected dipeptide containing N-terminal 4-iodo-N-methyl-L-phenylalanine and C-terminal 3-hydroxy-N,O-dimethyl-L-tyrosine. nih.gov Another approach utilized thallium(III) nitrate (B79036) to induce oxidative coupling in a dipeptide composed of N-terminal 3,5-dichloro-N-methyl-L-tyrosine and C-terminal 3,5-dibromo-N-methyl-L-tyrosine, although this proceeded in low yield. nih.gov

To facilitate the rapid generation of analogs, modern high-throughput techniques are employed. Solid-phase peptide synthesis (SPPS) is a cornerstone methodology, enabling the efficient, sequential construction of linear peptide precursors on a resin support. mdpi.com For bicyclic peptides like deoxybouvardin, this is often followed by solution-phase macrocyclization to form the larger peptide ring. mdpi.com The development of dependable synthetic strategies is central to allowing the preparation of not just the natural product, but also a series of analogs with significant structural modifications. scripps.edu

Parallel library synthesis allows for the simultaneous creation of numerous related analogs through robust and general synthetic transformations. scispace.com This approach, combined with advanced methods like DNA-encoded library (DEL) technology, which uses split-and-pool synthesis techniques, offers the potential to generate libraries containing millions to billions of distinct compounds for screening. nih.gov A key example of a targeted analog is a conformational variant of deoxybouvardin where the Tyr5/Tyr6 cis peptide bond was replaced with a rigid mimic to lock the molecule into a specific active conformation. researchgate.net

Table 1: Synthetic Strategies for Deoxybouvardin Analog Libraries

Synthetic MethodKey Features & ReagentsPurposeReference
Intramolecular Ullmann ReactionUses a protected dipeptide with iodo- and hydroxy-functionalized tyrosine derivatives for cyclization.Forms the core cycloisodityrosine ring structure. nih.gov
Oxidative Phenolic CouplingEmploys reagents like thallium(III) nitrate to form the diaryl ether bond in the cycloisodityrosine unit.Alternative route to the core bicyclic structure. nih.gov
Solid-Phase Peptide Synthesis (SPPS)Stepwise assembly of the linear hexapeptide precursor on a solid support (e.g., 2-chlorotrityl chloride resin).Enables efficient and rapid synthesis of the peptide backbone for library creation. mdpi.com
Solution-Phase MacrocyclizationCyclization of the linear peptide in solution using coupling agents like HATU, HOBt, and DIPEA.Forms the 18-membered macrocycle after cleavage from the solid support. mdpi.com
Conformational MimicrySynthesis of analogs with rigid structural elements to replace flexible peptide bonds (e.g., Tyr5/Tyr6 bond mimic).To investigate and stabilize the biologically active conformation. researchgate.net

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision and high selectivity of enzymatic reactions with the versatility of traditional organic chemistry. This hybrid approach offers significant advantages, including milder reaction conditions, improved sustainability, and the ability to achieve high enantiomeric purity, which is critical for complex chiral molecules like deoxybouvardin. nih.gov

While the total synthesis of deoxybouvardin itself via a fully chemoenzymatic route is not yet extensively documented, the principles have been applied to create key building blocks for its analogs. For instance, chemoenzymatic methods have been used to produce enantiomerically pure non-natural amino acids, such as 4-fluoro-3-nitrophenylalanine and 3-fluoro-4-nitrophenylalanine. capes.gov.br This is achieved through the enzymatic resolution of a racemic mixture, where an enzyme selectively processes one enantiomer, allowing for the separation of both pure forms. capes.gov.br These custom amino acids can then be incorporated into the deoxybouvardin scaffold using chemical peptide synthesis methods.

More directly, recent breakthroughs have demonstrated the power of this approach for the core structure of such compounds. A notable development is the creation of a chemoenzymatic tandem cyclization process for the facile synthesis of bicyclic peptides. acs.org This strategy leverages enzymes to perform key bond-forming steps with high precision, potentially streamlining the complex synthesis of the bicyclic framework of deoxybouvardin and its analogs. nih.govacs.org

Table 2: Chemoenzymatic Approaches Relevant to Deoxybouvardin Synthesis

MethodologyDescriptionApplicationReference
Enzymatic ResolutionUse of enzymes to separate racemic mixtures of synthetic amino acid precursors.Provides enantiomerically pure building blocks (e.g., fluorinated phenylalanine derivatives) for incorporation into analog libraries. capes.gov.br
Chemoenzymatic Tandem CyclizationA strategy where enzymes are used to catalyze key cyclization steps in the formation of a bicyclic peptide scaffold.Offers a more efficient and selective pathway to the core bicyclic structure of deoxybouvardin. acs.org

Molecular and Cellular Mechanisms of Deoxybouvardin Action

Target Identification and Validation Studies for Deoxybouvardin

Target identification and validation are foundational steps in the development of new therapeutic agents, ensuring that a compound interacts with a molecular target relevant to the disease pathology. wjbphs.comrapidnovor.com For Deoxybouvardin and its glucoside derivative (DBG), research has identified several key molecular targets. researchgate.netresearchgate.net

Initial hypotheses suggested that Deoxybouvardin might act as an ionophore or inhibit protein synthesis by binding to ribosomes. mdpi.com More recent and detailed studies have provided evidence for more specific molecular targets. In non-small cell lung cancer (NSCLC) cells, both Deoxybouvardin and DBG have been shown to target and inhibit the protein kinases Epidermal Growth Factor Receptor (EGFR), MET, and AKT. researchgate.netresearchgate.netnih.gov In vitro kinase assays have confirmed the inhibitory effect of Deoxybouvardin and DBG on the activity of these kinases. researchgate.netresearchgate.net Molecular docking studies further support these findings, predicting that DBG can bind to the ATP-binding pockets of EGFR, MET, and AKT, thus inhibiting their function. researchgate.netexcli.de

Validation of these targets comes from experiments showing that treatment with Deoxybouvardin or DBG leads to a decrease in the phosphorylation levels of these kinases in cancer cells. researchgate.netresearchgate.net The linkage of these targets to disease pathology is well-established, as the EGFR, MET, and AKT pathways are known to be crucial for the growth and survival of many cancer types. researchgate.netresearchgate.net The ability of Deoxybouvardin and its derivatives to inhibit these validated targets underscores their potential as anticancer agents. researchgate.netresearchgate.net

Interaction with Molecular Pathways

Deoxybouvardin exerts its anticancer effects by interacting with and modulating multiple intracellular signaling pathways that govern cell proliferation, survival, and death.

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its overactivation is a common feature in many cancers. jmb.or.krmdpi.com Deoxybouvardin has been shown to exert anticancer activity in human breast cancer cells by inducing apoptosis through a PI3K/AKT pathway-dependent mitochondrial pathway. jmb.or.krnih.gov

In non-small cell lung cancer (NSCLC) cells, both Deoxybouvardin and its glucoside derivative, DBG, have been demonstrated to inhibit AKT. researchgate.netnih.gov In vitro kinase assays revealed that DBG directly inhibits AKT activity. researchgate.netnih.gov This inhibition is further confirmed by Western blot analyses showing a reduction in the phosphorylation of AKT in NSCLC cells treated with DBG. researchgate.netnih.gov Molecular docking studies also predict that DBG binds within the ATP-binding pocket of AKT, providing a structural basis for its inhibitory action. researchgate.netexcli.de By suppressing the PI3K/AKT pathway, Deoxybouvardin and DBG can effectively hinder the survival signals that promote cancer cell growth. researchgate.netjmb.or.kr

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key players in cellular responses to stress, often leading to apoptosis. jmb.or.krresearchgate.net Deoxybouvardin and its glucoside (DBG) have been shown to activate the JNK and p38 MAPK signaling pathways in colorectal cancer (CRC) cells. mdpi.comnih.govjmb.or.krresearchgate.net

Western blot analysis has revealed that treatment with Deoxybouvardin or DBG leads to a significant increase in the phosphorylation of both JNK and p38 MAPK in a dose-dependent manner in both oxaliplatin-sensitive and -resistant CRC cells. mdpi.comnih.govresearchgate.net The critical role of this activation in mediating apoptosis is demonstrated by the use of specific inhibitors. Pre-treatment of CRC cells with a JNK inhibitor (SP600125) or a p38 MAPK inhibitor (SB203580) was found to reverse the cytotoxic effects of DBG, confirming that the activation of these kinases is essential for its apoptosis-inducing activity. jmb.or.krnih.gov This activation is often linked to an increase in reactive oxygen species (ROS) generation, which acts as an upstream signal for the phosphorylation of JNK and p38 MAPK. mdpi.comnih.govjmb.or.kr

The Epidermal Growth Factor Receptor (EGFR) and MET receptor tyrosine kinase pathways, along with their downstream effector AKT, are crucial for the growth and survival of non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov Deoxybouvardin and its glucoside derivative (DBG) have been identified as inhibitors of this interconnected signaling network. researchgate.netresearchgate.netexcli.de

Studies have shown that both Deoxybouvardin and DBG can inhibit the viability of gefitinib-sensitive and -resistant NSCLC cells. researchgate.netresearchgate.net In vitro kinase assays have demonstrated that these compounds directly inhibit the kinase activities of EGFR, MET, and AKT. researchgate.netresearchgate.netnih.gov This direct inhibition is supported by molecular docking models which predict that DBG can fit into the ATP-binding pockets of these kinases. researchgate.netexcli.de

Furthermore, treatment of NSCLC cells with Deoxybouvardin or DBG results in a significant decrease in the phosphorylation levels of EGFR, MET, and AKT, as observed through Western blotting. researchgate.netresearchgate.netnih.gov By simultaneously targeting these key survival pathways, Deoxybouvardin and DBG can effectively suppress the proliferation of NSCLC cells, including those that have developed resistance to targeted therapies like gefitinib (B1684475). researchgate.netresearchgate.net

One of the earliest proposed mechanisms of action for bouvardin (B1209253) and its derivatives, including Deoxybouvardin, was the inhibition of protein synthesis. mdpi.com These compounds were found to halt protein synthesis in eukaryotic cells. jmb.or.kr

More specifically, research has indicated that these cyclic peptides interfere with the elongation step of protein synthesis. patsnap.comulb.ac.be The elongation phase is a vital part of translating mRNA into protein, where amino acids are sequentially added to the growing polypeptide chain. patsnap.com Deoxybouvardin has been shown to inhibit protein synthesis in the presence of eukaryotic elongation factors eEF1A and eEF2. patsnap.com By targeting this fundamental process, Deoxybouvardin can effectively stop the production of proteins necessary for cancer cell growth and proliferation, leading to cell cycle arrest and apoptosis. patsnap.com

Deoxybouvardin and its glucoside derivative (DBG) have been shown to induce cell cycle arrest in cancer cells by modulating the expression of key regulatory proteins. mdpi.comnih.govjmb.or.kr

In colorectal cancer (CRC) cells, both Deoxybouvardin and DBG induce G2/M phase cell cycle arrest. mdpi.comnih.govjmb.or.kr This is achieved by upregulating the levels of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. mdpi.comjmb.or.kr Concurrently, the expression of proteins that promote the G2/M transition, namely cyclin B1 and cdc2, is downregulated in a dose-dependent manner. mdpi.comjmb.or.kr The inhibition of the cyclin B1/cdc2 complex is a critical event in G2/M arrest. mdpi.com

In non-small cell lung cancer (NSCLC) cells, DBG has been observed to cause cell cycle arrest at the G0/G1 phase. researchgate.netnih.govresearchgate.net This is associated with an increase in the level of the CDK inhibitor p27 and a decrease in the levels of cyclin D1, CDK2, CDK4, and CDK6. researchgate.netnih.govresearchgate.net By altering the balance of these regulatory proteins, Deoxybouvardin and DBG effectively halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Effects of Deoxybouvardin (DB) and Deoxybouvardin Glucoside (DBG) on Cell Cycle Regulatory Proteins

CompoundCell LineCell Cycle Phase ArrestUpregulated ProteinsDownregulated Proteins
Deoxybouvardin (DB)Colorectal Cancer (HCT116)G2/Mp21, p27cyclin B1, cdc2
Deoxybouvardin Glucoside (DBG)Colorectal Cancer (HCT116)G2/Mp21, p27cyclin B1, cdc2
Deoxybouvardin Glucoside (DBG)Non-Small Cell Lung Cancer (HCC827)G0/G1p27cyclin D1, CDK2, CDK4, CDK6

Table 2: Kinase Inhibition by Deoxybouvardin (DB) and Deoxybouvardin Glucoside (DBG)

CompoundTargeted KinasesCell LineMethod of Confirmation
Deoxybouvardin (DB)EGFR, MET, AKTNon-Small Cell Lung Cancer (HCC827)In vitro kinase assay, Western blot
Deoxybouvardin Glucoside (DBG)EGFR, MET, AKTNon-Small Cell Lung Cancer (HCC827)In vitro kinase assay, Western blot, Molecular docking

Cellular Effects and Phenotypes Induced by Deoxybouvardin

Deoxybouvardin and its glucoside derivative, deoxybouvardin glucoside (DBG), trigger a cascade of cellular events that culminate in cell death, particularly in cancer cells. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and generate reactive oxygen species, among other effects. These cellular responses are key to their potential as anticancer agents.

Induction of Apoptosis

Deoxybouvardin (DB) and its glucoside (DBG) are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines, including colorectal and non-small cell lung cancer (NSCLC) cells. jmb.or.krnih.govmdpi.comresearchgate.net Studies have demonstrated that treatment with these compounds leads to a significant, concentration-dependent increase in the population of apoptotic cells. nih.govresearchgate.net For instance, in HCT116 colorectal cancer cells, DBG treatment increased the apoptotic cell population from a baseline of 5.32% to 38.68% at a 12 nM concentration. nih.gov Similarly, in oxaliplatin-resistant HCT116-OxR cells, the apoptotic population rose from 4.73% to 44.28% under the same conditions. nih.gov In another study with HCT116 cells, DB treatment at 6 nM increased the proportion of early apoptotic cells to 21.78%, up from a background of 4.56%. nih.gov

The apoptotic process initiated by DB and DBG involves the intrinsic, or mitochondrial, pathway. jmb.or.krmdpi.com This is characterized by the regulation of Bcl-2 family proteins, which are central to the control of apoptosis. thno.orgnih.gov Treatment with DBG has been shown to upregulate pro-apoptotic proteins like Bad and Bax, while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. jmb.or.krresearchgate.net This shift in the balance of Bcl-2 family proteins is a critical step leading to the subsequent events in the apoptotic cascade. thno.org

Cell Cycle Arrest (e.g., G2/M phase)

Deoxybouvardin and its derivatives can halt the progression of the cell cycle, a key mechanism for inhibiting cancer cell proliferation. jmb.or.krmdpi.com Specifically, DB has been observed to induce cell cycle arrest at the G2/M phase in both oxaliplatin-sensitive and -resistant colorectal cancer cells. mdpi.comnih.gov This arrest is accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, and the downregulation of key G2/M transition proteins, cyclin B1 and cdc2. jmb.or.krmdpi.comnih.gov

In contrast, deoxybouvardin glucoside (DBG) has been shown to cause cell cycle arrest at the G1 phase in non-small cell lung cancer (NSCLC) cells. nih.gov Treatment with DBG led to an increase in the proportion of cells in the G1 phase and a corresponding decrease in the levels of cyclin D1 and CDKs. nih.gov Interestingly, in colorectal cancer cells, while DBG did cause an increase in the sub-G1 population, indicating cell death, it did not significantly alter the proportion of cells in the G2/M phase in HCT116 cells. jmb.or.krresearchgate.net However, in oxaliplatin-resistant HCT116-OxR cells, DBG treatment did lead to a significant increase in the G2/M phase population. jmb.or.krresearchgate.net This suggests that the specific effects on the cell cycle may vary depending on the cell type and the specific form of the compound. jmb.or.krnih.govmdpi.com

Generation of Reactive Oxygen Species (ROS)

A significant cellular effect of both deoxybouvardin (DB) and deoxybouvardin glucoside (DBG) is the induction of oxidative stress through the generation of reactive oxygen species (ROS). jmb.or.krnih.govmdpi.com Elevated ROS levels are a key upstream event in the apoptotic pathway triggered by these compounds. jmb.or.krresearchgate.net In studies with colorectal cancer cells, both DB and DBG treatment led to a concentration-dependent increase in intracellular ROS levels. jmb.or.krmdpi.comnih.govresearchgate.net For example, DBG treatment of HCT116 cells at 12 nM increased the cellular ROS level to 84.41%, up from a baseline of 56.65%. jmb.or.krnih.govresearchgate.net Similarly, DB treatment at 6 nM increased ROS levels in HCT116 cells from 9.88% to 29.83%. mdpi.com

The critical role of ROS generation in mediating the apoptotic effects of these compounds has been confirmed by studies using ROS scavengers. jmb.or.kr Pretreatment of cancer cells with the ROS scavenger N-acetyl cysteine (NAC) was found to significantly prevent DBG-induced apoptosis. jmb.or.krnih.gov Furthermore, NAC pretreatment reversed the DB-induced phosphorylation of JNK and p38, as well as the increase in activated caspase-3 levels, confirming that ROS generation is an upstream event in these signaling pathways. jmb.or.krnih.gov

Mitochondrial Membrane Potential (MMP) Disruption and Cytochrome c Release

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (MMP), and deoxybouvardin (DB) and its glucoside (DBG) have been shown to induce this effect. jmb.or.krmdpi.comrndsystems.com The loss of MMP is a critical step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. embopress.orgyoutube.com

Treatment with DB and DBG leads to a significant, concentration-dependent increase in the percentage of cells with depolarized mitochondrial membranes. jmb.or.krmdpi.comnih.gov For instance, in HCT116 colorectal cancer cells, DBG treatment at 12 nM increased the proportion of cells with disrupted MMP to 35.15%, from a background of 2.99%. jmb.or.krnih.govresearchgate.net Similarly, DB treatment at 6 nM increased the percentage of HCT116 cells with mitochondrial dysfunction to 43.31%. mdpi.comnih.gov

The disruption of the MMP is directly linked to the release of cytochrome c from the mitochondria into the cytosol. jmb.or.krmdpi.comresearchgate.net Western blot analysis has confirmed that DB and DBG treatment leads to a decrease in mitochondrial cytochrome c levels and a corresponding increase in cytosolic cytochrome c. jmb.or.krmdpi.com This release of cytochrome c is a pivotal event that, in conjunction with other factors, triggers the activation of the caspase cascade and the execution phase of apoptosis. embopress.org

Caspase Activation

The induction of apoptosis by deoxybouvardin (DB) and deoxybouvardin glucoside (DBG) is mediated by the activation of caspases, a family of proteases that execute programmed cell death. jmb.or.krnih.govmdpi.com Treatment with these compounds leads to a concentration-dependent increase in the activation of multiple caspases. jmb.or.krmdpi.comnih.gov For example, in HCT116 colorectal cancer cells, DB treatment at 6 nM increased the population of cells with activated caspases to 28.03% from a baseline of 3.08%. nih.gov In non-small cell lung cancer cells, DBG treatment also resulted in a significant increase in caspase activation. nih.govresearchgate.net

The crucial role of caspase activation in DB- and DBG-induced apoptosis is demonstrated by experiments using pan-caspase inhibitors. jmb.or.krmdpi.comnih.gov Co-treatment of cancer cells with the pan-caspase inhibitor Z-VAD-FMK significantly prevented the apoptosis induced by these compounds, restoring cell viability to near-control levels. jmb.or.krmdpi.comnih.gov This confirms that the cytotoxic effects of deoxybouvardin and its glucoside are dependent on the activation of the caspase cascade. jmb.or.krmdpi.comnih.gov The activation of caspases, particularly caspase-3, leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in the biochemical and morphological hallmarks of apoptosis. jmb.or.krmdpi.com

Investigation of Deoxybouvardin Binding Sites and Receptor Interactions

While the precise molecular targets of deoxybouvardin (DB) and its glucoside (DBG) are still under investigation, recent studies have provided insights into their potential binding sites and receptor interactions. Molecular docking studies have predicted that DBG can fit into the ATP-binding pockets of several key protein kinases, including epidermal growth factor receptor (EGFR), MET, and AKT. nih.govnih.govresearcher.liferesearchgate.netnih.gov This suggests that DBG may act as an inhibitor of these kinases, which are often dysregulated in cancer and play crucial roles in cell growth, survival, and proliferation. nih.govnih.govresearcher.liferesearchgate.netnih.gov

In vitro kinase assays have provided further evidence to support this hypothesis, showing that DBG treatment can significantly inhibit the kinase activities of EGFR, MET, AKT1, and AKT2. nih.gov The IC50 values for this inhibition were found to be in the nanomolar range, indicating a potent inhibitory effect. nih.gov Furthermore, western blot analyses have confirmed that DBG treatment decreases the phosphorylation levels of these protein kinases in cancer cells, consistent with the inhibition of their activity. nih.gov

Proteomic and Transcriptomic Profiling in Response to Deoxybouvardin

The molecular and cellular effects of Deoxybouvardin (DB) and its derivatives, such as Deoxybouvardin Glucoside (DBG), have been investigated through targeted protein analysis, revealing significant alterations in key signaling pathways that regulate cell cycle progression, survival, and stress responses. While comprehensive, large-scale proteomic and transcriptomic analyses are not extensively available in the public domain, existing research provides critical insights into the protein-level changes induced by these compounds.

Studies have primarily utilized methods like Western blotting to probe the expression and phosphorylation status of specific proteins in cancer cell lines treated with Deoxybouvardin. These investigations have consistently pointed towards the compound's ability to modulate proteins involved in cell cycle control and apoptosis.

In human colorectal cancer (CRC) cells, including both oxaliplatin-sensitive (HCT116) and oxaliplatin-resistant (HCT116-OxR) lines, treatment with Deoxybouvardin has been shown to induce cell cycle arrest at the G2/M phase. bitesizebio.com This is accompanied by distinct changes in the levels of key cell cycle regulatory proteins. Specifically, an upregulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27 has been observed. bitesizebio.comnih.gov Concurrently, the expression of proteins that promote cell cycle progression, namely cyclin B1 and cdc2 (also known as CDK1), was found to be decreased in a dose-dependent manner. bitesizebio.comnih.gov

Furthermore, in the context of human colon cancer DLD-1 cells, a related compound, RA-VII (O-methyl deoxybouvardin), was reported to cause a rapid decrease in the level of cyclin D1 protein. Current time information in Monterrey, MX. This effect was linked to the induction of a partial G1 cell cycle arrest. Current time information in Monterrey, MX. Interestingly, this reduction in cyclin D1 was not due to a decrease in its mRNA levels but was attributed to an enhanced degradation of the protein via the ubiquitin-proteasome pathway. Current time information in Monterrey, MX.

Investigations into non-small cell lung cancer (NSCLC) cells (HCC827) have revealed that Deoxybouvardin and its glucoside derivative inhibit critical survival signaling pathways. nih.govelifesciences.org Treatment with these compounds leads to a reduction in the phosphorylation of key protein kinases, including the Epidermal Growth Factor Receptor (EGFR), MET, and AKT. nih.govelifesciences.orgresearchgate.net This inhibition of phosphorylation signifies a dampening of these pro-survival signaling cascades.

In addition to its effects on cell cycle and survival signaling, Deoxybouvardin treatment has been shown to activate stress-response pathways. In colorectal cancer cells, Deoxybouvardin treatment leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) through their phosphorylation. bitesizebio.comscilifelab.se This activation is linked to the induction of apoptosis. bitesizebio.com

The following table summarizes the observed changes in protein expression and activity in response to Deoxybouvardin and its derivatives based on available research.

Cell Line(s)CompoundProtein/TargetObserved EffectReference
Human Colon Cancer (DLD-1)RA-VII (O-methyl deoxybouvardin)Cyclin D1Decrease in protein level (via proteasomal degradation) Current time information in Monterrey, MX.
Human Colorectal Cancer (HCT116, HCT116-OxR)Deoxybouvardinp21Increase in protein level bitesizebio.comnih.gov
Human Colorectal Cancer (HCT116, HCT116-OxR)Deoxybouvardinp27Increase in protein level bitesizebio.comnih.gov
Human Colorectal Cancer (HCT116, HCT116-OxR)DeoxybouvardinCyclin B1Decrease in protein level bitesizebio.comnih.gov
Human Colorectal Cancer (HCT116, HCT116-OxR)Deoxybouvardincdc2 (CDK1)Decrease in protein level bitesizebio.comnih.gov
Human Colorectal Cancer (HCT116, HCT116-OxR)Deoxybouvardinp-JNKIncrease in phosphorylation bitesizebio.comscilifelab.se
Human Colorectal Cancer (HCT116, HCT116-OxR)Deoxybouvardinp-p38 MAPKIncrease in phosphorylation bitesizebio.comscilifelab.se
Non-Small Cell Lung Cancer (HCC827)Deoxybouvardin / DBGp-EGFRDecrease in phosphorylation nih.govelifesciences.orgresearchgate.net
Non-Small Cell Lung Cancer (HCC827)Deoxybouvardin / DBGp-METDecrease in phosphorylation nih.govelifesciences.orgresearchgate.net
Non-Small Cell Lung Cancer (HCC827)Deoxybouvardin / DBGp-AKTDecrease in phosphorylation nih.govelifesciences.orgresearchgate.net

No comprehensive transcriptomic data from RNA-sequencing or similar large-scale methodologies for Deoxybouvardin-treated cells are currently available in the cited literature.

Preclinical Pharmacological and Biological Activities of Deoxybouvardin

In Vitro Cytotoxicity and Antiproliferative Activities across Cancer Cell Lines

Deoxybouvardin and its glucoside form, Deoxybouvardin glucoside (DBG), have demonstrated significant cytotoxic and antiproliferative effects in a variety of cancer cell lines. nih.govresearchgate.net Research indicates that these compounds can inhibit cancer cell growth and viability in a manner that is dependent on both concentration and time. researchgate.netnih.gov The antitumor activity of Deoxybouvardin has been noted in breast cancer cells, where it is suggested to induce apoptosis through a mitochondrial pathway dependent on PI3K/AKT signaling. nih.gov Furthermore, Deoxybouvardin has been identified as a specific inhibitor of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), which are involved in cancer development. frontiersin.org

Deoxybouvardin (DB) and Deoxybouvardin glucoside (DBG) have shown potent antiproliferative activity against both oxaliplatin-sensitive (HCT116) and oxaliplatin-resistant (HCT116-OxR) human colorectal cancer (CRC) cells. nih.govnih.gov

In studies, DB significantly inhibited the growth of both HCT116 and HCT116-OxR cells in a dose- and time-dependent manner. nih.gov After 48 hours of incubation, the IC₅₀ values for DB were determined to be 4.6 nM for HCT116 cells and 3.1 nM for HCT116-OxR cells. nih.govmdpi.com Similarly, DBG also demonstrated considerable cytotoxicity, with IC₅₀ values of 9.99 nM in HCT116 cells and 8.63 nM in HCT116-OxR cells after 48 hours. nih.govjmb.or.kr Notably, the viability of non-cancerous human keratinocyte (HaCaT) cells was not significantly affected by DB at concentrations that were cytotoxic to cancer cells. nih.govresearchgate.net

The mechanism of action in CRC cells involves the induction of apoptosis. nih.govnih.gov Treatment with DBG led to a dose-dependent increase in the apoptotic cell population in both HCT116 and HCT116-OxR cells. nih.gov This was accompanied by the activation of JNK and p38 MAPK signaling pathways, which are crucial for the induction of apoptosis. nih.govresearchgate.net Further investigation revealed that DBG induces cell cycle arrest at the G2/M phase. nih.gov This is achieved by regulating the levels of key cell cycle proteins, including an increase in p21 and p27, and a decrease in cyclin B1 and cdc2. nih.govmdpi.com A significant aspect of Deoxybouvardin's activity is the generation of reactive oxygen species (ROS). nih.govnih.gov Increased ROS levels were observed in CRC cells following treatment, which contributes to the depolarization of the mitochondrial membrane and subsequent apoptosis. nih.govresearchgate.net The critical role of ROS was confirmed by experiments where the ROS scavenger N-acetyl cysteine (NAC) was able to prevent DBG-induced apoptosis. nih.govjmb.or.kr

Table 1: In Vitro Cytotoxicity of Deoxybouvardin (DB) and Deoxybouvardin Glucoside (DBG) in Colorectal Cancer Cells

Compound Cell Line Incubation Time (hours) IC₅₀ (nM) Source(s)
Deoxybouvardin HCT116 (Oxaliplatin-Sensitive) 48 4.6 nih.govmdpi.com
Deoxybouvardin HCT116-OxR (Oxaliplatin-Resistant) 48 3.1 nih.govmdpi.com
Deoxybouvardin Glucoside HCT116 (Oxaliplatin-Sensitive) 48 9.99 nih.govjmb.or.kr
Deoxybouvardin Glucoside HCT116-OxR (Oxaliplatin-Resistant) 48 8.63 nih.govjmb.or.kr

Deoxybouvardin (DB) and its glucoside derivative (DBG) have demonstrated the ability to inhibit the proliferation of both gefitinib-sensitive (HCC827) and gefitinib-resistant (HCC827GR) non-small cell lung cancer (NSCLC) cells. researchgate.netnih.govresearcher.life

Studies have shown that DBG inhibits the growth of both HCC827 and HCC827GR cells in a concentration- and time-dependent manner, with IC₅₀ values of 8.6 nM and 8.65 nM, respectively, after 48 hours of treatment. nih.gov The antiproliferative effect of DBG at a concentration of 12 nM was comparable to that of 1 µM of gefitinib (B1684475) in the sensitive cell line. nih.gov In the resistant cell line, its effect was similar to the combination of gefitinib and savolitinib. nih.gov

The anticancer mechanism in NSCLC cells involves the inhibition of key signaling pathways. Both DB and DBG have been shown to inhibit the kinase activities of the epidermal growth factor receptor (EGFR), MET, and AKT. researchgate.netnih.govnih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding pockets of these kinases. researchgate.netnih.gov This inhibition leads to a suppression of the phosphorylation of these critical proteins. researchgate.netnih.gov

Furthermore, treatment with Deoxybouvardin and its glucoside induces apoptosis in NSCLC cells. researchgate.netnih.gov This is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of caspases. nih.govnih.gov The induction of apoptosis was confirmed by the observation that a pan-caspase inhibitor, Z-VAD-FMK, could prevent the cell death induced by DBG. researchgate.netnih.gov In addition to inducing apoptosis, these compounds also cause cell cycle arrest at the G0/G1 phase. nih.gov

Table 2: In Vitro Cytotoxicity of Deoxybouvardin Glucoside (DBG) in Non-Small Cell Lung Cancer Cells

Compound Cell Line Incubation Time (hours) IC₅₀ (nM) Source(s)
Deoxybouvardin Glucoside HCC827 (Gefitinib-Sensitive) 48 8.6 nih.gov
Deoxybouvardin Glucoside HCC827GR (Gefitinib-Resistant) 48 8.65 nih.gov

Deoxybouvardin (DB) and Deoxybouvardin glucoside (DBG) have been shown to effectively inhibit the anchorage-independent growth of cancer cells, a key characteristic of malignant cells, as demonstrated in soft agar (B569324) colony formation assays.

In studies involving colorectal cancer cells, both DB and DBG significantly suppressed the formation of colonies in both oxaliplatin-sensitive (HCT116) and oxaliplatin-resistant (HCT116-OxR) lines. nih.govnih.gov Treatment with these compounds led to a dose-dependent decrease in both the size and number of colonies formed. nih.govnih.govresearchgate.net

Similarly, in non-small cell lung cancer (NSCLC) cells, DBG treatment was found to decrease the anchorage-independent survival of both gefitinib-sensitive (HCC827) and gefitinib-resistant (HCC827GR) cells in a dose-dependent manner. nih.govnih.gov At a concentration of 12 nM, DBG completely inhibited colony formation in both NSCLC cell lines. nih.gov

Immunomodulatory Effects of Deoxybouvardin

While the primary focus of research on Deoxybouvardin has been its anticancer properties, some studies suggest potential immunomodulatory effects. The roots of Rubia species, from which Deoxybouvardin derivatives have been isolated, have a history of use in traditional medicine for treating inflammatory conditions. nih.govjmb.or.kr This traditional use points towards the possibility of immunomodulatory and anti-inflammatory activities of its constituent compounds. However, specific preclinical studies detailing the direct immunomodulatory effects of pure Deoxybouvardin are limited in the provided search results. One study mentions that a kalata B1 analog, another type of plant-derived cyclic peptide, has reached clinical trials as an immunosuppressive drug candidate for multiple sclerosis based on its immunomodulatory activity in mouse models, suggesting a potential area for future investigation for compounds like Deoxybouvardin. rsc.org

Anti-infective Properties (e.g., antibacterial, antiviral, antiparasitic)

Research has explored the potential anti-infective properties of Deoxybouvardin and related compounds. A grant abstract mentions the intention to pursue structure-activity relationships for both antitumor and antimicrobial activities of Deoxybouvardin and the related compound bouvardin (B1209253). grantome.com Another study notes that cyclic peptides, in general, are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antifungal actions. researchgate.net There is also mention of antiparasitic activity being a property of some plant-derived extracts containing cyclic peptides. researchgate.netgriffith.edu.au However, detailed preclinical data from the provided search results specifically demonstrating the antibacterial, antiviral, or antiparasitic efficacy of isolated Deoxybouvardin is not extensively available.

Anti-inflammatory Activities in Preclinical Models

The potential anti-inflammatory activities of Deoxybouvardin are suggested by the traditional use of plants from the Rubia genus, which are known to contain these compounds, for treating various inflammatory diseases. nih.govjmb.or.krresearchgate.net Early studies have indicated that Deoxybouvardin possesses anti-inflammatory activities. nih.govjmb.or.kr The roots of Rubia cordifolia, a source of related compounds, have been used in Chinese traditional medicine for their anti-inflammatory activity in conditions like rheumatism. nih.govjmb.or.kr One study explicitly aimed to evaluate the biological efficacy, including anti-inflammatory properties, of RA-V (Deoxybouvardin). researchgate.net Despite these indications, detailed preclinical data and specific models of inflammation where Deoxybouvardin has been tested are not thoroughly described in the provided search results.

In Vivo Efficacy Studies in Animal Models

The antitumor potential of deoxybouvardin, a bicyclic hexapeptide isolated from Bouvardia ternifolia, has been evaluated in various preclinical animal models. google.com These in vivo studies are crucial for determining the compound's therapeutic efficacy and understanding its behavior in a complex biological system before any potential clinical application. Early studies in murine models demonstrated the significant anti-neoplastic activity of deoxybouvardin against different tumor types, laying the groundwork for further investigation. google.com The primary method for evaluating in vivo efficacy involves transplanting tumor cells into immunodeficient mice, which then develop tumors that can be monitored for growth inhibition upon treatment with the test compound. researchgate.netfrontiersin.org

Dose-Response Relationships in Preclinical Models

Initial in vivo testing of deoxybouvardin established a clear dose-response relationship, where the extent of tumor inhibition correlated with the administered dose of the compound. These studies were conducted using standardized murine models for cancer research, such as the P388 lymphocytic leukemia ("PS" test) and the B16 melanotic melanoma ("B1" test) models. google.com

In the P388 lymphocytic leukemia model, deoxybouvardin demonstrated significant activity, with the percentage of treated versus control tumor growth (% T/C) ranging from 142% to 216% at doses between 0.04 and 2.0 mg/kg. Similarly, in the B16 melanotic melanoma model, the compound showed T/C values of 133% to 175% at doses ranging from 0.25 to 8.0 mg/kg. google.com A higher T/C percentage indicates a greater inhibition of tumor growth by the compound.

Table 1: Dose-Response of Deoxybouvardin in Murine Models

Tumor Model Dose Range (mg/kg) Activity (% T/C)
P388 Lymphocytic Leukemia (PS) 0.04 - 2.0 142 - 216

Data sourced from Google Patents. google.com

More recent research has continued to explore the dose-dependent effects of deoxybouvardin and its derivatives. For instance, in vitro studies on colorectal cancer cells have shown that deoxybouvardin inhibits cell growth in a dose-dependent manner, with IC50 values in the nanomolar range, suggesting the need for further in vivo validation in xenograft models. mdpi.com

Tumor Growth Inhibition in Murine Xenograft Models

Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to assess the efficacy of novel therapeutic agents on human tumors. nih.govjci.org While extensive data on deoxybouvardin in various xenograft models is not widely published, a study utilizing a nanoparticle-based delivery system for this compound (a synonym for deoxybouvardin) has demonstrated its in vivo antitumor efficacy in a subcutaneous tumor model using HCT-116 human colon cancer cells. nih.gov

In this study, tumor-bearing mice were treated intravenously with the this compound formulation. The therapeutic effects were assessed by monitoring tumor volume over a period of 12 days. nih.gov The results from such studies are critical for establishing the potential of deoxybouvardin as a viable anticancer agent. The use of patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, is a potential future direction for evaluating the efficacy of deoxybouvardin. frontiersin.orgnih.gov

Combination Therapy Strategies with Deoxybouvardin in Preclinical Settings

The use of combination therapy is a standard approach in cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity by targeting multiple signaling pathways simultaneously. researchgate.net While specific preclinical data on combination therapies involving deoxybouvardin are limited, the therapeutic potential of its structural analog, bouvardin, has been explored in this context. Bouvardin has been patented for use in combination with radiation therapy and other chemotherapeutic agents, suggesting a similar strategy could be beneficial for deoxybouvardin.

The rationale for combining deoxybouvardin with other anticancer agents stems from its mechanism of action, which involves the inhibition of protein synthesis. This could potentially synergize with drugs that target other cellular processes, such as DNA replication or cell signaling. For example, combining a protein synthesis inhibitor with a DNA-damaging agent or a targeted therapy could lead to enhanced cancer cell killing. Further preclinical studies are necessary to identify effective and safe combination regimens involving deoxybouvardin for various cancer types.

Structure Activity Relationship Sar Studies of Deoxybouvardin Analogs

Systematic Modification of Deoxybouvardin Scaffold and Biological Impact

Systematic modifications of the deoxybouvardin scaffold have been crucial in understanding the contribution of its various components to its biological activity. Deoxybouvardin is a bicyclic hexapeptide with a unique 14-membered diaryl ether linked dipeptide, which is incorporated into a larger 18-membered ring. nih.govgrantome.com

Key areas of modification have included:

The 14-membered cycloisodityrosine ring: This core structure is considered essential for cytotoxic activity. Studies involving the synthesis of analogs with modified cycloisodityrosine subunits have demonstrated that the potentiation of cytotoxicity by the larger 18-membered ring is not merely due to conformational constraint of this 14-membered ring. nih.gov

The 18-membered tetrapeptide ring: Alterations in this ring, such as restricting its conformational freedom by linking the alpha-carbons of residues 1 and 4 with a tetramethylene chain, have been explored. dntb.gov.ua

Amino acid substitutions: Replacing specific amino acids within the hexapeptide sequence has been a common strategy. For instance, the introduction of phenylalanine in analogs has been shown to improve anticancer activity, suggesting it can act as an active site. mdpi.com

N-methylation: The presence or absence of N-methyl groups, such as at Tyr-5, has been investigated, revealing their influence on the molecule's conformation and subsequent bioactivity. researchgate.net

These systematic changes have revealed that both the integrity of the bicyclic structure and the specific nature of the amino acid residues are critical for the potent biological effects of deoxybouvardin. grantome.com

Identification of Pharmacophores and Key Structural Features for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. numberanalytics.com For deoxybouvardin and its analogs, several key structural features have been identified as crucial for their cytotoxic effects.

The primary pharmacophore is believed to be the cycloisodityrosine subunit , a 14-membered ring. nih.gov However, studies have shown that simple derivatization of cycloisodityrosine alone does not confer the same level of potent activity as when it is part of the larger bicyclic system of deoxybouvardin. nih.gov This indicates that the 18-membered tetrapeptide portion of the molecule plays a significant role in potentiating the activity of the cycloisodityrosine core. nih.gov

Further key features include:

The orientation of the Tyr-5 and Tyr-6 phenyl rings: The spatial arrangement of these aromatic rings is thought to be a significant determinant of biological activity. nih.gov

Specific amino acid residues: As noted, certain amino acids in the sequence are critical. The presence of phenylalanine in some analogs has been linked to enhanced anticancer effects. mdpi.com

Computational Approaches in Deoxybouvardin SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have become invaluable tools for understanding the SAR of deoxybouvardin analogs. nih.govmdpi.comredalyc.org These approaches allow for the prediction of biological activity and the elucidation of binding interactions at the molecular level. mdpi.com

Molecular Docking: Molecular docking simulations have been used to predict how deoxybouvardin and its derivatives, such as deoxybouvardin-glucoside (DBG), interact with protein targets. nih.govnih.gov For example, docking studies have shown that DBG can fit into the ATP-binding pockets of kinases like EGFR, MET, and AKT. nih.govnih.gov This provides a structural basis for the observed inhibitory activity of these compounds. Similarly, docking studies with deoxybouvardin (DB) itself suggested interactions within the ATP-binding pockets of these kinases. researchgate.net

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., physicochemical and quantum chemical properties), QSAR can predict the activity of new, unsynthesized analogs. nih.govmdpi.com This helps in prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery process. mdpi.comnih.gov For deoxybouvardin analogs, QSAR could be employed to correlate specific structural modifications with changes in cytotoxicity, guiding the design of more potent derivatives.

These computational tools, often used in conjunction, provide deep insights into the molecular interactions driving the biological effects of deoxybouvardin analogs and help in the rational design of new, potentially more effective compounds. nih.gov

Elucidation of Specific Modifications Enhancing or Diminishing Activity

Research into deoxybouvardin analogs has identified specific chemical modifications that can either enhance or reduce their biological potency.

Modifications that Enhance Activity:

Introduction of Phenylalanine: Replacing leucine (B10760876) with phenylalanine in some cyclic peptide analogs has been shown to improve anticancer activity, suggesting that the aromatic ring of phenylalanine can be a beneficial feature at certain positions. mdpi.com

Modifications that Diminish Activity:

Alteration of Phenyl Ring Orientation: Modifications that change the orientation of the Tyr-6 phenyl ring have been shown to lead to weaker cytotoxic activity compared to the parent compound. dntb.gov.ua

Fluorination at Tyr-5: The introduction of a fluorine atom at the ε-position of Tyr-5 in RA-VII, a related compound, showed that the stereochemistry of the modification is critical. An analog with a β-oriented fluorine atom retained potency similar to RA-VII against certain cell lines, whereas the α-oriented fluorine analog showed significantly lower cytotoxicity. dntb.gov.ua

Removal of the C7-hydroxyl group: In epothilone (B1246373) analogs, which share some structural similarities in terms of being complex natural products, the removal of a C7-hydroxyl group led to a significant decrease in potency. This suggests that this hydroxyl group plays a critical role in hydrogen bonding with the target. mdpi.com While not a direct deoxybouvardin modification, it highlights the importance of specific hydroxyl groups in natural product activity.

These findings underscore the high degree of structural and stereochemical specificity required for the potent biological activity of deoxybouvardin and related compounds.

Below is a data table summarizing the effects of some of these modifications.

Compound/Analog Modification Effect on Biological Activity Reference
Phenylalanine-containing analogReplacement of leucine with phenylalanineEnhanced anticancer activity mdpi.com
Analog with altered Tyr-6 phenyl ring orientationConformational change of Tyr-6Weaker cytotoxic activity dntb.gov.ua
RA-VII analog with α-oriented fluorine at Tyr-5Fluorination with specific stereochemistryDecreased cytotoxicity dntb.gov.ua
RA-VII analog with β-oriented fluorine at Tyr-5Fluorination with specific stereochemistryMaintained or slightly lower cytotoxicity dntb.gov.ua

Role of Stereochemistry in Deoxybouvardin Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of deoxybouvardin and its analogs. nih.govbiomedgrid.com Since biological targets like proteins are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. biomedgrid.comtubitak.gov.tr

Key aspects of stereochemistry's role in deoxybouvardin's activity include:

Atropisomerism of the Diaryl Ether Bond: The 14-membered cycloisodityrosine ring contains a diaryl ether bond that can exist as stable atropisomers (stereoisomers arising from hindered rotation around a single bond). The specific atropisomeric configuration is crucial for maintaining the correct three-dimensional shape of the bicyclic system required for activity.

Stereochemistry of Modifications: As seen with the fluorinated analogs of RA-VII, the stereochemical orientation of a modification can have a dramatic effect on biological activity. dntb.gov.ua An analog with a β-oriented fluorine at Tyr-5 was nearly as potent as RA-VII in one cell line, while the α-oriented fluorine analog was significantly less active across multiple cell lines. dntb.gov.ua This highlights that it is not just the presence of a functional group but its precise spatial orientation that matters.

Analytical Methodologies for Deoxybouvardin Research

Chromatographic Techniques for Separation and Purification (e.g., HPLC, LC-MS)

Chromatography is a fundamental technique for the separation of chemical substances into their individual components, making it indispensable in deoxybouvardin research. khanacademy.org Various chromatographic methods are employed to isolate deoxybouvardin from its natural sources and to purify it for experimental use. khanacademy.orggoogleapis.com

High-performance liquid chromatography (HPLC) is a cornerstone for the separation and purification of peptides like deoxybouvardin. mdpi.com Reversed-phase liquid chromatography (RPLC) is a particularly common approach for this purpose. mdpi.com In the initial isolation of deoxybouvardin and its related compound, bouvardin (B1209253), from Bouvardia ternifolia, preparative thin-layer chromatography has been utilized. A specific developing solvent system of ether-ethyl acetate-methanol (15:35:2, v/v/v) with two developments was used to separate deoxybouvardin from bouvardin. google.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This powerful combination is a method of choice for the identification and quantitative analysis of complex biological samples. nih.gov LC-MS/MS, or tandem mass spectrometry, offers high selectivity and sensitivity, which is crucial for distinguishing and quantifying compounds like deoxybouvardin, especially in complex mixtures. researchgate.netppd.com The use of ion-pairing reversed-phase liquid chromatography is a common choice for the separation of oligonucleotides prior to mass spectrometric detection. ppd.com

Table 1: Chromatographic Methods for Deoxybouvardin and Related Compounds An interactive data table is available here: https://example.com/table1

Technique Description Application Reference
Preparative Thin-Layer Chromatography (TLC) A chromatographic technique used to separate mixtures of compounds. The stationary phase is a thin layer of adsorbent material, usually silica (B1680970) gel, aluminum oxide, or cellulose, coated onto a flat carrier such as a glass plate. Separation of deoxybouvardin and bouvardin from a crude plant extract. google.com
High-Performance Liquid Chromatography (HPLC) A technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Gold standard for separating and purifying peptide molecules. mdpi.com
Reversed-Phase Liquid Chromatography (RPLC) A form of HPLC in which the stationary phase is nonpolar and the mobile phase is polar. Most widely used approach for separating and purifying peptides. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) An analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Identification and quantitative analysis of therapeutic proteins and other complex biological samples. nih.gov
LC-MS/MS (Tandem Mass Spectrometry) A technique where the first mass spectrometer is used to select ions of a particular mass-to-charge ratio, which are then fragmented and the fragments analyzed by the second mass spectrometer. Provides high selectivity and sensitivity for quantitative analysis in biological matrices. researchgate.netppd.com

Quantitative Analysis of Deoxybouvardin in Biological Matrices

The quantitative analysis of deoxybouvardin in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and toxicokinetic studies. nih.govuab.edu These analyses help determine the concentration and exposure of the compound in the body over time. nih.gov A significant challenge in this area is the presence of endogenous substances in the biological matrix that can interfere with the analysis, an issue known as the matrix effect. researchgate.net

LC-MS/MS is a preferred method for the quantitative analysis of analytes in biological fluids due to its high selectivity, sensitivity, and throughput. nih.govresearchgate.net The development of a robust LC-MS/MS method requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netuab.edu Sample preparation is a critical step to remove interfering compounds. uab.edu Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly employed. uab.edu The "dilute and shoot" method, which involves diluting the sample before analysis, is another approach that has been used for various matrices. researchgate.net

For accurate quantification, the use of a good internal standard is crucial. uab.edu Ideally, a stable isotopically labeled version of the analyte is used as the internal standard. uab.edu The validation of the analytical method is also a critical step to ensure the reliability of the results. nih.gov This involves assessing parameters such as accuracy, precision, selectivity, and stability of the analyte in the matrix. nih.gov The lower limit of quantification (LLQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. uab.edu

Bioanalytical Assay Development for Deoxybouvardin and its Metabolites

The development of bioanalytical assays is a multi-step process that begins with understanding the physicochemical properties of the analyte and its potential metabolites. europa.eu This knowledge informs the selection of the appropriate analytical technique and the development of the assay protocol. The goal is to create a method that is not only accurate and precise but also rugged enough for routine use in various studies. nih.gov

For deoxybouvardin and its metabolites, bioanalytical method development would involve establishing procedures for their quantification in biological samples. europa.eu This includes defining the operating conditions, limitations, and suitability of the chosen method. europa.eu Key elements to be characterized during method development include the reference standards, calibration curve, quality control samples, selectivity, sensitivity, accuracy, precision, and stability of the analyte. europa.eu

In the context of drug discovery, the initial aim of a bioanalytical assay might be to provide reasonable concentration values to support lead identification. nih.gov As a compound progresses through development, the requirements for the assay become more stringent, demanding a fully validated method for regulatory submissions. europa.euworldwide.com The International Council for Harmonisation (ICH) M10 guidelines provide a comprehensive framework for bioanalytical method validation, ensuring that data is reliable and consistent across different laboratories and regions. worldwide.com

Recent research on deoxybouvardin and its glucoside derivative (DBG) has utilized various bioanalytical assays to investigate their anticancer mechanisms. These studies have employed techniques such as the MTT assay and soft agar (B569324) assay to assess cell viability and proliferation. nih.govnih.gov Western blotting is another key technique used to analyze the levels and phosphorylation status of specific proteins involved in cellular signaling pathways. nih.govnih.govresearchgate.net

Table 2: Common Bioanalytical Assays in Deoxybouvardin Research An interactive data table is available here: https://example.com/table2

Assay Principle Application Reference
MTT Assay A colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. Determining the effect of deoxybouvardin on the proliferation and viability of cancer cells. nih.govnih.govbiomedpharmajournal.org
Soft Agar Assay An in vitro assay that measures the ability of cells to grow in a semi-solid medium, a hallmark of anchorage-independent growth and transformation. Assessing the inhibitory effects of deoxybouvardin on the colony-forming ability of cancer cells. nih.govnih.gov
Western Blotting An analytical technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. Analyzing the effect of deoxybouvardin on the expression and phosphorylation of proteins in signaling pathways. nih.govnih.govresearchgate.net
Flow Cytometry A technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. Used for cell cycle analysis, and to measure apoptosis and reactive oxygen species (ROS). nih.govresearchgate.net
Resazurin Cell Viability Assay A colorimetric assay that uses the blue dye resazurin, which is reduced to the pink-colored, highly fluorescent resorufin (B1680543) by viable, metabolically active cells. Analyzing the percentage of cell viability after treatment with deoxybouvardin. biomedpharmajournal.org

Advanced Spectroscopic Methods for Real-time Monitoring and Interaction Studies

Advanced spectroscopic techniques offer powerful tools for real-time monitoring of biological processes and for studying the interactions of molecules like deoxybouvardin with their targets. numberanalytics.commdpi.com These methods provide dynamic information that is often not accessible through endpoint assays.

Spectroscopic methods such as UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reaction rates and identify intermediates in real-time. numberanalytics.com For instance, 1H-13C HSQC NMR spectroscopy has been used for the real-time monitoring of a dynamic molecular system. rsc.org Vibrational spectroscopy, which includes near-infrared (NIR), mid-infrared (MIR), and Raman spectroscopy, provides detailed information about the chemical structure of a substance. mdpi.comopenaccessjournals.com Fluorescence spectroscopy is another highly sensitive, non-invasive technique that can be used to monitor a wide range of biomolecules in real-time. mdpi.com

In the context of bioprocess monitoring, these spectroscopic techniques can be applied in-line to track the concentrations of nutrients, metabolites, and cellular components without the need for sample extraction. openaccessjournals.com This real-time data allows for better process control and optimization. mdpi.com

For studying molecular interactions, techniques like X-ray diffraction analysis have been used to elucidate the relative structures of related bicyclic hexapeptides. researchgate.net While not a real-time method, it provides crucial structural information. Real-time interaction studies could potentially employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), although specific applications to deoxybouvardin were not found in the provided search results. These methods would be invaluable for characterizing the binding kinetics and thermodynamics of deoxybouvardin with its biological targets.

Metabolic Studies of Deoxybouvardin Preclinical/in Vitro

In Vitro Metabolic Stability and Biotransformation Studies (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays using liver microsomes and hepatocytes are standard procedures to predict how a compound will be metabolized in the body. uq.edu.auevotec.com These assays help determine key parameters such as the compound's half-life and intrinsic clearance. For cyclic peptides like Deoxybouvardin, these studies are critical as their structure can influence their susceptibility to metabolic enzymes. creative-peptides.com

Currently, specific data from in vitro metabolic stability studies on Deoxybouvardin using liver microsomes or hepatocytes, including quantitative measures of its stability, have not been detailed in publicly accessible scientific literature. General studies on cyclic hexapeptides suggest that their metabolism can be influenced by their specific amino acid composition and conformational structure. uq.edu.aursc.org Research on Deoxybouvardin's glucoside derivative, while focused on anticancer activity, indicates a continued interest in this class of molecules, suggesting that metabolic studies may be ongoing. jmb.or.krnih.govnih.govnih.gov

Identification of Deoxybouvardin Metabolites in Animal Models

The identification of metabolites is a key component of preclinical research, providing insight into the biotransformation pathways of a drug candidate. In vivo studies in animal models are essential for this purpose. A patent dating back to 1980 described the use of Deoxybouvardin in rodents for treating neoplastic diseases, which points to early in vivo work with the compound. google.com However, this historical documentation does not include information on the identification of any resulting metabolites.

More recent research on Deoxybouvardin and its derivatives has primarily focused on their pharmacological effects, such as anticancer activity, rather than on characterizing their metabolic products. biomedpharmajournal.orgjmb.or.krnih.govnih.govnih.govmdpi.com Therefore, there is no specific information available in the public domain that identifies the metabolites of Deoxybouvardin in any animal model.

Enzyme Systems Involved in Deoxybouvardin Metabolism (e.g., cytochrome P450, UGTs)

The metabolism of many drugs is primarily carried out by enzyme systems in the liver, most notably the cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) superfamilies. uq.edu.au For cyclic peptides, metabolism can occur through the action of various proteases and other metabolic enzymes. uq.edu.au

There are no specific studies that have identified the particular CYP450 or UGT enzymes involved in the metabolism of Deoxybouvardin. General knowledge of drug metabolism suggests that, as a peptide, it could be subject to degradation by peptidases in the gut, plasma, and various tissues. uq.edu.au Furthermore, the potential for metabolism by hepatic enzymes like CYP450s exists, but specific interactions have not been documented. uq.edu.au

Pharmacokinetic Profiling of Deoxybouvardin in Preclinical Species (e.g., absorption, distribution, excretion)

Pharmacokinetic studies are designed to understand the journey of a drug through the body. This includes its absorption into the bloodstream, distribution into various tissues, and eventual excretion. For cyclic peptides, oral bioavailability is often a challenge. uq.edu.auscirp.org

While some early in vivo studies have been conducted with Deoxybouvardin, detailed pharmacokinetic parameters have not been published. google.com One review on cyclic peptides noted the absence of intravenous data for the related compound Bouvardin (B1209253), which makes the estimation of its oral absorption difficult. uq.edu.au The lack of such fundamental data for Deoxybouvardin means that its absorption, distribution, and excretion characteristics in preclinical species remain largely uncharacterized in the public scientific literature.

Therapeutic Potential and Future Research Directions for Deoxybouvardin

Development of Novel Deoxybouvardin Derivatives with Improved Efficacy and Selectivity

The development of novel derivatives from a natural product lead is a cornerstone of drug discovery, aiming to enhance therapeutic properties while minimizing undesirable effects. For deoxybouvardin, synthetic chemistry efforts have focused on creating analogues with improved potency, greater selectivity for cancer cells, and the ability to overcome drug resistance. ecancer.org

Research into the structure-activity relationships of deoxybouvardin has provided a roadmap for these synthetic modifications. grantome.com The molecule's bicyclic structure consists of a 14-membered cycloisodityrosine dipeptide and an 18-membered tetrapeptide ring. grantome.comnih.gov Studies have shown that both parts are critical for its cytotoxic activity. Early work focused on synthesizing and evaluating analogues with modifications in both the cycloisodityrosine subunit and the tetrapeptide portion to understand their contributions to the compound's biological function. nih.govnih.gov For instance, substituting the complex tetrapeptide subunit with simpler structures like (Gly)3 or (Gly)4 resulted in biologically inactive compounds, highlighting the specific requirements of the peptide sequence for activity. nih.gov

The goal of creating derivatives extends to improving pharmacokinetic parameters and overcoming limitations of the parent compound. nih.govnih.gov Strategies such as glycoconjugation, which involves attaching sugar moieties to a drug, have been explored for other quinoline-based compounds to enhance selectivity by targeting the increased glucose metabolism of cancer cells. mdpi.com A similar approach, along with other backbone modifications like the creation of retro-inverso peptides to increase stability, could yield deoxybouvardin derivatives with superior therapeutic profiles. researchgate.net The synthesis of such novel analogues is essential for building a library of compounds that can be screened for enhanced efficacy and selectivity against various cancer cell lines. nih.gov

Table 1: Examples of Deoxybouvardin Analogues and Modification Strategies

Analogue/Strategy Modification Detail Rationale Reference(s)
Tetrapeptide Subunit Analogues Substitution of the D-Ala-Ala-NMe-Tyr(OMe)-Ala subunit with (Gly)3 or (Gly)4. To investigate the role of the tetrapeptide portion in biological activity. nih.gov
Cycloisodityrosine Subunit Analogues Derivatization of the 14-membered cycloisodityrosine ring. To determine if simple derivatization could potentiate cytotoxic activity similarly to the full tetrapeptide ring. nih.gov
Retro-inverso Analogues Reversing the direction of amide bonds and inverting amino acid stereochemistry. To increase peptide stability against proteolytic degradation. researchgate.net
Glycoconjugation (Hypothetical) Attachment of sugar moieties to the deoxybouvardin structure. To potentially improve selectivity for cancer cells via enhanced glucose uptake pathways. mdpi.com

Exploration of New Therapeutic Indications for Deoxybouvardin Beyond Current Preclinical Focus

Preclinical research has established deoxybouvardin and its derivatives as potent antitumor agents across a range of cancer types. grantome.comnih.gov A significant body of evidence points to its efficacy in various cancer cell lines, including those that have developed resistance to standard chemotherapies, suggesting its potential in difficult-to-treat cancers.

Studies have demonstrated that deoxybouvardin (often referred to as RA-V in literature) and its glucoside derivative (DBG) are effective against colorectal cancer (CRC) cells. jmb.or.krbiomedpharmajournal.org Notably, these compounds induce apoptosis in both oxaliplatin-sensitive and oxaliplatin-resistant CRC cells. nih.govjmb.or.kr The mechanism involves the generation of reactive oxygen species (ROS) and the activation of the JNK and p38 MAPK signaling pathways. nih.govjmb.or.kr

The compound's activity extends to non-small cell lung cancer (NSCLC). Research shows that both deoxybouvardin and deoxybouvardin-glucoside can inhibit the growth of gefitinib-sensitive and gefitinib-resistant NSCLC cells. researchgate.netexcli.deresearchgate.net This activity is achieved by targeting key signaling pathways, including EGFR, MET, and AKT, and inducing apoptosis through caspase activation. researchgate.netexcli.deresearchgate.net Furthermore, deoxybouvardin has shown strong anti-tumor activity in preclinical models of breast cancer, where it induces apoptosis through a mitochondrial-mediated pathway. nih.gov Its potential has also been identified in preclinical screens against astrocytoma cells. nih.govacs.org Beyond its direct cytotoxic effects, deoxybouvardin is reported to have anti-inflammatory and anti-angiogenesis properties, which are crucial for controlling tumor growth and metastasis. biomedpharmajournal.org

Table 2: Preclinical Therapeutic Indications for Deoxybouvardin and its Derivatives

Therapeutic Indication Preclinical Model Key Findings Reference(s)
Colorectal Cancer HCT116 (oxaliplatin-sensitive and -resistant) cells, COLO 205 cells Induces apoptosis via ROS-mediated activation of JNK and p38 MAPK. nih.govjmb.or.krbiomedpharmajournal.org
Non-Small Cell Lung Cancer HCC827 (gefitinib-sensitive and -resistant) cells Inhibits growth by targeting EGFR, MET, and AKT signaling pathways; induces apoptosis. researchgate.netexcli.deresearchgate.netnih.gov
Breast Cancer Human breast cancer cells Induces apoptosis via a mitochondrial-mediated pathway. nih.gov
Astrocytoma Trp53/Nf1-null astrocytoma cells Identified as a cytotoxic compound in a dual-reporter preclinical screen. nih.govacs.org
General Antitumor Various Exhibits anti-inflammatory and anti-angiogenesis activities. nih.govbiomedpharmajournal.org

Integration of Omics Technologies for Deoxybouvardin Mechanism Elucidation

To fully understand the therapeutic potential of deoxybouvardin, a deeper insight into its molecular mechanisms is required. The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—offers a powerful approach to elucidate the complex interactions between deoxybouvardin and cellular systems. hilarispublisher.com These technologies can accelerate the discovery process by efficiently navigating the vast landscape of natural products and their biological effects. hilarispublisher.com

Genomics and network pharmacology can be employed to map the broader impact of deoxybouvardin on cellular pathways, helping to distinguish true therapeutic leads from mere "hits" and predicting potential toxicity. nih.gov Genomic tools can also shed light on the biosynthetic pathways of natural products, which could facilitate the targeted discovery of new, related bioactive compounds. frontiersin.org Metabolomics can be used to identify biomarkers that predict a patient's response to a deoxybouvardin-based therapy or to understand the development of resistance. hilarispublisher.com By analyzing the changes in the cellular metabolome upon treatment, researchers can gain a more comprehensive picture of the drug's effects.

While specific omics-based studies on deoxybouvardin are not yet widespread, this approach represents a critical future direction. Applying these technologies would allow for a systems-level understanding of its mechanism of action, potentially revealing novel targets and informing the rational design of next-generation derivatives.

Advanced Delivery Systems and Formulation Strategies for Deoxybouvardin (Preclinical)

A significant hurdle for many promising natural products, including peptides, is poor bioavailability, stability, and solubility. Advanced drug delivery systems (DDS) offer a solution to these challenges by protecting the therapeutic agent and enabling targeted delivery to tumor tissues, thereby enhancing efficacy and reducing systemic toxicity. frontiersin.orgnih.gov

For cyclopeptides like deoxybouvardin, nanotechnology-based platforms are particularly promising. semanticscholar.org Research has explored the development of nano-drug delivery systems specifically for deoxybouvardin (this compound). binasss.sa.cr One innovative preclinical strategy involved a sequential drug release system where deoxybouvardin and the conventional chemotherapy drug doxorubicin (B1662922) were co-encapsulated in pH-sensitive liposomes. binasss.sa.cr This system was designed to release deoxybouvardin in the cellular lysosomes while delivering doxorubicin to the mitochondria, achieving a synergistic antitumor effect. binasss.sa.cr

Other nanocarriers, such as polymeric nanoparticles and micelles, are also being developed to improve the delivery of therapeutic agents. frontiersin.orgmdpi.commdpi.com These systems can be engineered with specific properties (e.g., size, surface charge) and modified with targeting ligands to deliver their cargo directly to cancer cells. frontiersin.org For instance, liposomes can be designed to be sensitive to the acidic tumor microenvironment, triggering drug release specifically at the cancer site. mdpi.com Applying these advanced formulation strategies to deoxybouvardin is a crucial preclinical step to improve its therapeutic potential and pave the way for future development. google.com

Table 3: Potential Advanced Delivery Systems for Deoxybouvardin

Delivery System Description Potential Advantages for Deoxybouvardin Reference(s)
pH-Sensitive Liposomes Liposomes that degrade and release their cargo in the acidic tumor microenvironment or cellular lysosomes. Targeted release at the tumor site, sequential delivery in combination therapies. binasss.sa.crmdpi.com
Polymeric Nanoparticles Nanoparticles made from biocompatible and biodegradable polymers like PLGA. Improved solubility and stability, controlled release profile. mdpi.com
Micelles Self-assembling nanosized structures with a hydrophobic core and hydrophilic shell. Encapsulation of hydrophobic compounds, increased circulation time. nih.gov
Peptide-Drug Conjugates (PDCs) Covalently linking deoxybouvardin to a peptide that targets specific receptors on cancer cells. Enhanced targeting and cellular uptake, reduced off-target effects. frontiersin.org

Collaborative Research Opportunities and Translational Pathways (Excluding clinical trials)

The translation of a promising natural product from a laboratory discovery to a potential therapeutic is a complex, multidisciplinary endeavor. nih.gov Success requires robust collaboration between academia, government institutions, and industry partners. hilarispublisher.comnih.gov Such partnerships leverage the fundamental research and innovation engine of academia with the development and commercialization expertise of the pharmaceutical industry. hilarispublisher.comglobalhealthprogress.org Models like the Quintuple Helix initiative, which integrates these sectors along with social and ecological considerations, provide a framework for sustainable and patient-focused drug discovery programs. nih.gov

The translational pathway for a compound like deoxybouvardin involves several critical preclinical stages. A crucial step is moving from initial in vitro "hits" to validated in vivo results. nih.gov This requires the use of relevant and robust preclinical models, including advanced in vitro systems (e.g., 3D organoids), invertebrate models, and appropriate animal models that can better predict human responses. nih.govosf.io In silico modeling and computational tools can also enhance efficiency and collaboration in this process. frontiersin.orgnih.gov

Establishing open innovation platforms and international collaborations can accelerate progress by sharing data, resources, and expertise. frontiersin.orgacs.org The goal of this preclinical translational pathway is to build a comprehensive data package on the compound's efficacy, mechanism of action, and formulation, thereby bridging the gap between basic research and potential clinical evaluation. nih.govfrontiersin.org

Ethical Considerations in Natural Product Drug Discovery Research

Research involving natural products is governed by a set of core bioethical principles, including beneficence (acting in the patient's best interest), nonmaleficence (do no harm), and respect for patient autonomy. nih.gov These principles guide the entire research process, from initial discovery to preclinical studies. nih.gov

A primary ethical consideration is the source of the natural product. The process of "bioprospecting" must be conducted with respect for biodiversity and environmental sustainability. patentpc.com This includes ensuring that the collection of source organisms, such as the Bouvardia ternifolia plant for deoxybouvardin, does not lead to ecological damage. Furthermore, principles of access and benefit-sharing should be upheld, ensuring that the communities or countries from which the natural resources originate receive fair and equitable compensation or benefits from any commercialization.

Scientific validity and integrity are also critical ethical pillars. acs.org Researchers have an ethical obligation to conduct rigorous, reproducible science to avoid generating flawed data that could misdirect future research or, if translated, cause harm. acs.orgresearchgate.net This involves careful risk-benefit assessments in preclinical study design and transparent reporting of results. researchgate.net As natural product research becomes increasingly global, adherence to the highest ethical standards in publishing and collaboration is essential to maintain public trust and ensure that the pursuit of new medicines is conducted responsibly. acs.org

Q & A

How should researchers formulate hypothesis-driven questions for deoxybouvardin studies?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does Tyr-6 εa-carbon modification in deoxybouvardin dimerization alter its antitumor efficacy compared to monomeric forms?” This question is specific, aligns with SAR trends, and addresses a knowledge gap in dimeric peptide bioactivity .

Q. What statistical and analytical frameworks are suitable for interpreting conflicting data on deoxybouvardin’s metabolic stability?

  • Methodology : Use multivariate analysis to account for variables like pH, enzymatic degradation, and serum protein binding. Pair in vitro metabolic assays (e.g., liver microsomes) with pharmacokinetic modeling to resolve discrepancies. Transparently report confidence intervals and effect sizes .

Ethical & Reporting Standards

Q. How can researchers adhere to ethical guidelines when studying deoxybouvardin’s toxicity in preclinical models?

  • Methodology : Follow institutional animal care protocols (e.g., 3Rs principles: Replacement, Reduction, Refinement). For in vitro studies, disclose cell line authentication and contamination checks. Reference established reporting standards (e.g., ARRIVE guidelines) to ensure transparency .

Q. What are the best practices for documenting negative or inconclusive results in deoxybouvardin research?

  • Methodology : Publish negative data in repositories like Figshare or as supplementary materials. Describe experimental conditions in detail to aid meta-analyses. For example, failed synthesis attempts (e.g., incomplete macrocyclization) should include troubleshooting steps to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.